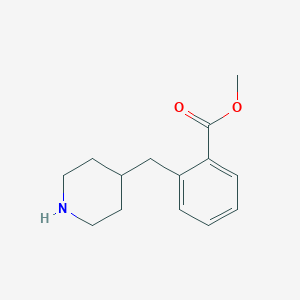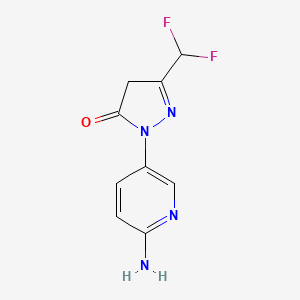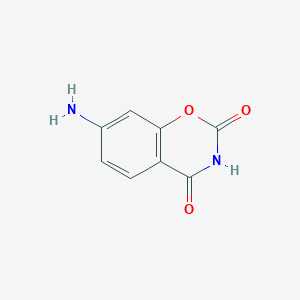![molecular formula C14H9F3O4 B13219293 4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoicacid](/img/structure/B13219293.png)
4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid is an organic compound characterized by the presence of a hydroxy group, a trifluoromethoxy group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-oxo-2-[3-(trifluoromethoxy)phenyl]benzoic acid.
Reduction: Formation of 4-hydroxy-2-[3-(trifluoromethoxy)phenyl]benzyl alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and coatings.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid is unique due to the specific positioning of the hydroxy and trifluoromethoxy groups on the benzoic acid moiety. This unique structure imparts distinct chemical properties and biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C14H9F3O4 |
|---|---|
Peso molecular |
298.21 g/mol |
Nombre IUPAC |
4-hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid |
InChI |
InChI=1S/C14H9F3O4/c15-14(16,17)21-10-3-1-2-8(6-10)12-7-9(18)4-5-11(12)13(19)20/h1-7,18H,(H,19,20) |
Clave InChI |
QGIDTEKOXFXUDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


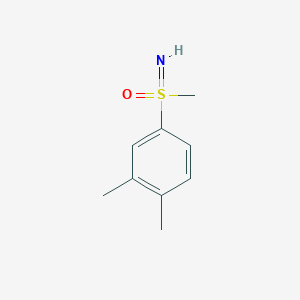
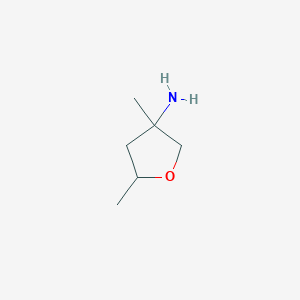
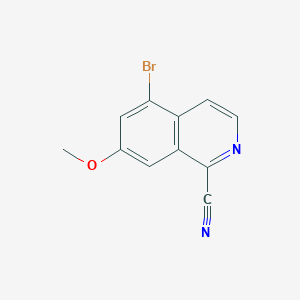
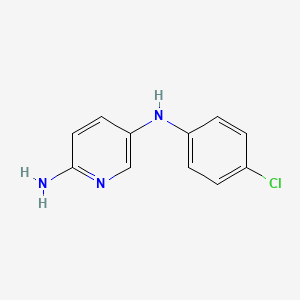
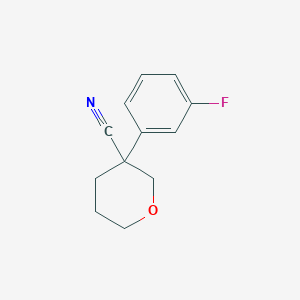

![4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13219239.png)
![Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine](/img/structure/B13219246.png)
